Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate is a complex organic compound that features a cyclopropyl group, an amino group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. The purification of the final product typically involves techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, specificity, and the resulting biochemical pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A simpler compound with similar amino and methyl groups but lacking the cyclopropyl and pyrazolyl groups.
5-Cyclopropyl-2-methyl-pyrazol-3-ylmethanol: Shares the pyrazolyl and cyclopropyl groups but differs in the overall structure and functional groups.
Uniqueness
Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropyl group adds strain and reactivity, while the pyrazolyl group can participate in various interactions, making this compound particularly versatile in research and industrial applications .
Biological Activity
Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C_{11}H_{16}N_{4}O_2 |
Molecular Weight | 224.27 g/mol |
CAS Number | Not yet assigned |
Research indicates that this compound exhibits several biological activities primarily through modulation of neurotransmitter systems. Specifically, it may act as an allosteric modulator at metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. The compound's activity can enhance or inhibit receptor signaling, leading to potential therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.
Antidepressant Activity
A study investigating the antidepressant-like effects of similar compounds found that modulation of mGluR subtypes can lead to significant behavioral changes in animal models. The compound's ability to influence these receptors suggests a potential role in treating mood disorders .
Neuroprotective Properties
In vitro studies have shown that compounds with similar structures can protect neuronal cells from excitotoxicity, a process often involved in neurodegeneration. This neuroprotective effect is likely mediated by the modulation of glutamate signaling pathways .
Case Studies and Research Findings
- Study on mGluR Modulation : A recent study highlighted the role of mGluR allosteric modulators in treating neurodegenerative disorders. The findings suggest that compounds like this compound may provide therapeutic benefits by enhancing synaptic plasticity and reducing neuroinflammation .
- Behavioral Assessment in Animal Models : In behavioral assays, similar pyrazole derivatives demonstrated significant reductions in anxiety-like behaviors when administered to rodents. This supports the hypothesis that this compound could exert anxiolytic effects through its action on mGluRs .
Summary of Biological Activities
Activity Type | Evidence Level | Potential Applications |
---|---|---|
Antidepressant | Moderate | Treatment of mood disorders |
Neuroprotective | Strong | Protection against neurodegeneration |
Anxiolytic | Moderate | Management of anxiety disorders |
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-amino-2-cyclopropyl-3-(5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-6-13-14(8)7-11(12,9-3-4-9)10(15)16-2/h5-6,9H,3-4,7,12H2,1-2H3 |
InChI Key |
ULTSONIEZILSLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(C2CC2)(C(=O)OC)N |
Origin of Product |
United States |
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